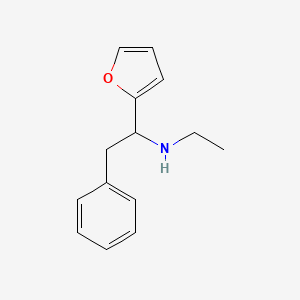

FURFURYLAMINE, alpha-BENZYL-N-ETHYL-

Beschreibung

Contextualization of Furan-Containing Organic Compounds in Advanced Synthesis

Furan (B31954) and its derivatives are cornerstones of modern organic synthesis, valued for their utility as versatile building blocks. acs.orgnumberanalytics.com The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is found in numerous natural products and serves as a precursor for a wide array of more complex structures. numberanalytics.comnumberanalytics.com Its chemical character is multifaceted; it can act as a bis(enol ether), a nucleophilic aromatic ring, or an electron-rich diene in cycloaddition reactions like the Diels-Alder reaction. acs.org This reactivity allows for transformations into various other molecular scaffolds, such as tetrahydrofurans, lactones, and dicarbonyl compounds. acs.org

The significance of furan is also rooted in its accessibility from renewable biomass. nih.gov Furfural (B47365), a simple furan derivative, can be produced from agricultural feedstocks like corncobs, making it a key platform chemical for sustainable chemistry. nih.govbritannica.com The conversion of these bio-based furans into higher-value chemicals, including amines, is a major focus of current research. mdpi.com

Table 1: Comparison of Furan with Other Five-Membered Heterocycles

| Compound | Heteroatom | Electronegativity of Heteroatom | Aromaticity (Resonance Energy) |

|---|---|---|---|

| Furan | Oxygen | 3.44 | ~16 kcal/mol |

| Pyrrole | Nitrogen | 3.04 | ~22 kcal/mol |

| Thiophene (B33073) | Sulfur | 2.58 | ~30 kcal/mol |

This table compares the properties of furan with other common five-membered aromatic heterocycles, highlighting the influence of the heteroatom on reactivity and stability. acs.orgnumberanalytics.com

Significance of Amine Functionalities in Complex Molecule Construction

Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. byjus.comlumenlearning.com This reactivity is harnessed in a vast number of chemical transformations. Amines are indispensable building blocks in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.compurkh.com Many essential biological molecules, such as amino acids, neurotransmitters, and vitamins, contain amine functional groups, underscoring their importance in life sciences. byjus.compurkh.com

In complex molecule construction, the amine group can be introduced to serve as a key intermediate, a directing group, or the final pharmacophore. amerigoscientific.com Depending on whether they are primary, secondary, or tertiary, amines exhibit different reactivity, which allows for precise control in multi-step syntheses. vedantu.com The synthesis of amines from bio-based feedstocks like furans is an active area of green chemistry, aiming to provide sustainable routes to these vital compounds. mdpi.com

Overview of Stereochemical Considerations in α-Substituted Amine Synthesis

When a furfurylamine (B118560) is substituted at the alpha-carbon (the carbon atom adjacent to both the furan ring and the nitrogen), a chiral center is created. The synthesis of α-substituted amines with high stereocontrol is a significant challenge and a critical goal in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceutical compounds.

Research has demonstrated the stereocontrolled synthesis of (R)-α-alkyl-2-furfurylamines using chiral auxiliaries, such as (-)-2-hydroxypinan-3-one. tandfonline.com This approach allows for the creation of the desired stereoisomer with high enantiomeric excess (e.e.), often exceeding 98%. tandfonline.com The development of efficient, diastereoselective methods, such as the Michael addition of chiral iminolactones to nitroalkenes, provides another powerful strategy for constructing molecules with multiple, well-defined stereocenters, which can subsequently be converted to α,γ-diamino acids. nih.gov These methods are crucial for accessing the specific three-dimensional architecture required for biological activity.

Research Trajectories for Novel Furan-Amine Architectures

The future of research on furan-amine compounds is directed along several promising trajectories. A primary focus is the development of novel and sustainable catalytic strategies for their synthesis. mdpi.com This includes the use of heterogeneous catalysts to produce furan-based amines from biomass-derived platform chemicals, which aligns with the principles of green chemistry. mdpi.com

Another significant research avenue involves the incorporation of furan-amine structures into advanced materials. numberanalytics.comnih.gov For example, furan-based methacrylate (B99206) oligomers containing imine functional groups have been synthesized for use in stereolithography (3D printing). nih.gov These materials, derived from sustainable building blocks, offer customizable properties suitable for additive manufacturing. The development of new furan-based polymers, such as polyamides and polyurethanes, from furan-amine monomers like 2,5-bis(aminomethyl)furan (B21128) (BAMF) is also an area of intense investigation. mdpi.com These efforts aim to create novel biopolymers with unique and advantageous properties. mdpi.com

Table 2: Physicochemical Properties of FURFURYLAMINE, alpha-BENZYL-N-ETHYL- and a Related Compound

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structure Type |

|---|---|---|---|

| Furfurylamine, α-benzyl-N-ethyl-tetrahydro-, D-threo- | C14H21NO | 219.3226 | Tetrahydrofuran (B95107) derivative |

| Furfurylamine, alpha-benzyl-N-methyl- | C12H15NO | 191.26 | Furan derivative |

This table presents data for compounds structurally related to the target molecule, illustrating the core molecular framework. ontosight.ainist.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-1-(furan-2-yl)-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12/h3-10,13,15H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZNSQAREZKLGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC1=CC=CC=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73839-70-0 | |

| Record name | Furfurylamine, alpha-benzyl-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073839700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: T5OJ BYM2&1R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furfurylamine, alpha-benzyl-N-ethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Furfurylamine, Alpha Benzyl N Ethyl

Strategic Retrosynthetic Analysis

A thorough retrosynthetic analysis is the cornerstone of designing an efficient synthesis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors.

Disconnection Approaches Targeting C-N and C-C Bonds

The key bonds for disconnection in FURFURYLAMINE (B118560), alpha-BENZYL-N-ETHYL- are the C-N bond between the chiral center and the nitrogen, and the C-C bond between the furan (B31954) ring and the chiral center, or the benzyl (B1604629) group and the chiral center.

C-N Bond Disconnection: This is a common and effective strategy for amine synthesis. Disconnecting the C-N bond suggests a reductive amination pathway. This approach identifies an imine or iminium ion intermediate, which can be formed from a ketone and an amine. For the target molecule, this disconnection leads to 2-furyl benzyl ketone and ethylamine (B1201723) as the primary precursors.

C-C Bond Disconnection:

Disconnecting the bond between the furan ring and the alpha-carbon points towards a nucleophilic addition of a furanyl organometallic reagent to an imine derived from benzaldehyde (B42025) and ethylamine.

Alternatively, disconnection of the benzyl group from the alpha-carbon suggests an α-alkylation of a precursor N-ethylfurfurylamine with a benzyl halide.

Identification of Key Precursors and Synthetic Intermediates

Based on the disconnection approaches, the following key precursors and intermediates are identified:

| Precursor/Intermediate | Corresponding Synthetic Strategy |

| 2-Furyl benzyl ketone | Reductive Amination |

| Ethylamine | Reductive Amination |

| Furfural (B47365) | Reductive Amination (multi-step) |

| Benzylamine (B48309) | Reductive Amination (multi-step) |

| N-Ethylfurfurylamine | α-Benzylation |

| Benzyl halide | α-Benzylation |

| Iminium Intermediate | Asymmetric Hydrogenation / Reductive Amination |

Transition Metal-Catalyzed Synthetic Routes

Modern synthetic organic chemistry heavily relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance.

Cross-Coupling Methodologies for α-Benzylation

While direct α-benzylation of N-ethylfurfurylamine presents challenges, related cross-coupling methodologies can be envisioned. Palladium or nickel-catalyzed cross-coupling reactions could potentially be adapted to form the crucial C-C bond between the furan-containing backbone and the benzyl group. This would likely involve the formation of an enolate or a related nucleophile from an N-ethylfurfurylamine derivative, which would then react with a benzyl electrophile.

Asymmetric Hydrogenation of Iminium Intermediates for Chiral Induction

For the synthesis of enantiomerically enriched FURFURYLAMINE, alpha-BENZYL-N-ETHYL-, asymmetric hydrogenation of a prochiral iminium intermediate is a powerful strategy. This method involves the in-situ formation of an iminium ion from 2-furyl benzyl ketone and ethylamine, which is then hydrogenated using a chiral transition metal catalyst, often based on rhodium or iridium with chiral phosphine (B1218219) ligands. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

Reductive Amination Strategies for N-Ethyl and α-Benzyl Substitution

Reductive amination is arguably the most direct and widely applicable method for the synthesis of the target molecule. libretexts.org This one-pot reaction typically involves the condensation of a ketone with an amine to form an imine, which is then reduced in situ to the desired amine. mdma.ch

The primary route involves the reaction of 2-furyl benzyl ketone with ethylamine in the presence of a reducing agent. A variety of reducing agents can be employed, ranging from common metal hydrides like sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) to catalytic hydrogenation. libretexts.orgmdma.ch The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the final secondary amine product.

Recent advancements in catalysis have introduced more efficient and selective methods. For instance, ruthenium-based catalysts have shown high efficiency in reductive amination processes. researchgate.net Gold catalysts supported on various metal oxides have also been investigated for the reductive amination of ketones with benzylamine, demonstrating good yields of the desired secondary amines. researchgate.net The choice of catalyst and support can significantly influence the reaction's selectivity and conversion rate. researchgate.netchemrxiv.org

The general mechanism for the reductive amination of a ketone is as follows:

Nucleophilic attack of the amine on the carbonyl carbon of the ketone.

Formation of a carbinolamine intermediate.

Dehydration of the carbinolamine to form an imine or iminium ion.

Reduction of the imine/iminium ion to the amine. mdma.ch

Below is a table summarizing various conditions that can be applied to the reductive amination synthesis of FURFURYLAMINE, alpha-BENZYL-N-ETHYL-.

| Reducing Agent/Catalyst | Solvent | Temperature | Key Features |

| Sodium Borohydride (NaBH4) | Methanol (B129727), Ethanol (B145695) | Room Temperature | Mild, common, and cost-effective. |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol, Acetonitrile | Acidic pH | Selective for imines over ketones. libretexts.org |

| H2 / Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate | Room to elevated | Catalytic hydrogenation, clean workup. |

| H2 / Ruthenium Catalysts (e.g., Ru/ZrO2) | Various | Elevated | High activity and selectivity. researchgate.net |

| H2 / Gold Catalysts (e.g., Au/TiO2) | Toluene | Elevated | Can provide high yields of secondary amines. researchgate.net |

| α-Picoline-borane | Methanol, Water, or neat | Room Temperature | Effective in various solvents, including water. |

Organocatalytic and Biocatalytic Approaches

Organocatalysis and biocatalysis represent modern, sustainable strategies for the synthesis of chiral amines, offering high selectivity under mild reaction conditions. These approaches are particularly valuable for constructing stereochemically complex molecules like FURFURYLAMINE, alpha-BENZYL-N-ETHYL-, where precise control of the stereocenter alpha to the nitrogen atom is critical.

Biocatalytic reductive amination using transaminases (TAms), also known as aminotransferases, has emerged as a powerful tool for the synthesis of chiral amines from prochiral ketones or aldehydes. mdpi.comrsc.org This methodology is particularly relevant for the synthesis of furfurylamines from biomass-derived furfurals. ucl.ac.ukresearchgate.net Transaminases catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or alanine, to a carbonyl acceptor, generating a new chiral amine and a ketone byproduct (e.g., acetone (B3395972) or pyruvate). mdpi.com

The process offers a green alternative to traditional synthetic routes, which often require harsh conditions or produce significant byproducts. ucl.ac.ukresearchgate.net A variety of transaminases have been screened for their activity towards furfural and its derivatives, such as 5-(hydroxymethyl)furfural (HMF) and 2,5-diformylfuran (DFF). mdpi.com Both (S)-selective and (R)-selective TAms are available, allowing for access to either enantiomer of the target amine. For the synthesis of a specific enantiomer of FURFURYLAMINE, alpha-BENZYL-N-ETHYL-, a two-step process could be envisioned: first, the amination of a suitable furfural-benzyl ketone precursor, followed by N-ethylation.

Key research findings have demonstrated the viability of this approach on a preparative scale. ucl.ac.ukresearchgate.net For instance, studies have identified several transaminases capable of converting a range of furan-based aldehydes. mdpi.comucl.ac.uk

| Enzyme Type | Origin | Substrate Example | Amine Donor | Product Example | Reference |

| (S)-selective ATA | Vibrio fluvialis (ATA-Vfl) | 5-(hydroxymethyl)furfural (HMF) | L-Alanine | 5-(hydroxymethyl)furfurylamine (HMFA) | mdpi.com |

| (S)-selective ATA | Burkholderia multivorans (ATA-Bmu) | 2,5-diformylfuran (DFF) | Isopropylamine | 2,5-di(aminomethyl)furan (DAF) | mdpi.com |

| (S)-selective ATA | Silicibacter pomeroyi (ATA-Spo) | Furfural | Isopropylamine | Furfurylamine | mdpi.comucl.ac.uk |

| (R)-selective ATA | Luminiphilus syltensis (ATA-Lsy) | 5-(hydroxymethyl)furfural (HMF) | L-Alanine | 5-(hydroxymethyl)furfurylamine (HMFA) | mdpi.com |

This table is interactive. Click on the headers to sort.

The use of immobilized amine transaminases in both batch and continuous-flow reactors further enhances the industrial applicability of this method, facilitating catalyst recycling and process scalability. mdpi.com

Asymmetric catalysis using chiral Brønsted or Lewis acids provides a powerful non-enzymatic strategy for controlling stereochemistry in amine synthesis. These catalysts function by activating electrophiles, typically imines, toward nucleophilic attack, thereby creating a chiral environment that directs the formation of one enantiomer over the other. wikipedia.orgnih.gov

Chiral Brønsted Acid Catalysis: Chiral Brønsted acids, such as phosphoric acids (CPAs) derived from BINOL, have been successfully employed in a wide array of asymmetric transformations, including Mannich-type reactions, reductive aminations, and Pictet-Spengler reactions. nih.govresearchgate.net In the context of synthesizing FURFURYLAMINE, alpha-BENZYL-N-ETHYL-, a chiral Brønsted acid could catalyze the enantioselective addition of a nucleophile to an imine formed from furfural and benzylamine. Alternatively, it could catalyze the reductive amination of a furyl benzyl ketone with N-ethylamine. The catalyst's chiral pocket would ensure the facial selectivity of hydride delivery to the protonated imine intermediate. The acidity of these catalysts can be tuned to activate a range of substrates. rsc.org

Chiral Lewis Acid Catalysis: Chiral Lewis acids, typically complexes of metal ions (e.g., Cu, Ti, B) with chiral ligands, are highly effective in activating carbonyls and imines. wikipedia.orgrsc.org For the synthesis of the target molecule, a chiral Lewis acid could coordinate to the imine intermediate derived from a furyl benzyl ketone and N-ethylamine. This coordination enhances the imine's electrophilicity and, due to the chiral ligand framework, shields one face of the imine, directing the nucleophilic attack (e.g., by a hydride source) to the opposite face. wikipedia.org This strategy has been successfully applied to the aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines to produce chiral benzylamines with excellent enantioselectivities. nih.gov

Biomimetic synthesis seeks to emulate the efficiency and selectivity of enzymatic transformations using small-molecule catalysts. researchgate.net The formation of the α-benzyl amine stereocenter can be achieved through pathways that mimic the function of enzymes like aldolases or transaminases, which often rely on cofactors such as pyridoxal-5-phosphate (PLP). nih.gov

One prominent biomimetic strategy involves the use of chiral pyridoxal (B1214274) catalysts, which are synthetic analogs of vitamin B6. researchgate.net These catalysts can facilitate the asymmetric α-C(sp³)–H functionalization of unprotected benzylamines. The reaction proceeds through the formation of a chiral aldimine intermediate between the benzylamine and the pyridoxal catalyst. This intermediate acts as an electron sink, increasing the acidity of the α-proton and enabling its removal to form a stabilized carbanion. This chiral nucleophile can then add to an electrophile, such as a furan-containing aldehyde, to form a new C-C bond with high stereocontrol. researchgate.netnih.gov

Another approach utilizes engineered threonine aldolases. nih.gov While naturally limited to small amino acid substrates, these enzymes can be evolved through directed evolution to accept non-canonical nucleophiles like benzylamines. The engineered aldolase (B8822740) uses its PLP cofactor to form an external aldimine with the benzylamine, stabilizing the α-carbanion, which then attacks an aldehyde (e.g., furfural). This method allows for the direct, stereoselective synthesis of chiral 1,2-amino alcohols, which are versatile precursors to the target α-benzyl amine moiety. nih.gov

Classical Organic Transformations and Functional Group Interconversions

While modern catalytic methods offer elegance and efficiency, classical organic transformations remain fundamental for the construction and modification of molecules like FURFURYLAMINE, alpha-BENZYL-N-ETHYL-.

Nucleophilic substitution is a cornerstone of C-N bond formation. The synthesis of the target amine can be readily envisioned via an S_N2 or S_N1 reaction at the benzylic carbon. A common strategy involves the reaction of an appropriate electrophile, such as alpha-bromo-benzyl furan, with N-ethylamine. The nucleophilic nitrogen of the ethylamine attacks the electrophilic benzylic carbon, displacing the bromide leaving group to form the desired tertiary amine.

The reaction mechanism (S_N1 vs. S_N2) depends on the substrate and reaction conditions. nih.gov For a secondary benzylic halide, both pathways are possible. The benzylic position is capable of stabilizing a carbocation intermediate, favoring an S_N1 pathway, which would lead to a racemic product unless a chiral catalyst or auxiliary is used. To favor the S_N2 pathway and achieve stereochemical inversion (if a chiral electrophile is used), conditions such as a polar aprotic solvent and a good, unhindered nucleophile are typically employed.

An alternative classical route is reductive amination. This involves the condensation of a furyl benzyl ketone with N-ethylamine to form an intermediate iminium ion, which is then reduced in situ by a hydride reagent like sodium borohydride or sodium triacetoxyborohydride. This method is one of the most common and effective ways to form amines from carbonyl compounds.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms from the starting materials. researchgate.netnih.gov This strategy offers significant advantages in terms of step economy and molecular diversity. Several MCRs are well-suited for assembling the core structure of FURFURYLAMINE, alpha-BENZYL-N-ETHYL-.

The Ugi four-component reaction (U-4CR) is a prominent example. nih.govbeilstein-journals.org A hypothetical Ugi synthesis of a precursor to the target molecule could involve the reaction of furfuraldehyde (aldehyde component), benzylamine (amine component), an isocyanide (e.g., ethyl isocyanide), and a carboxylic acid. The reaction proceeds via the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate, ultimately yielding an α-acylamino amide scaffold. Subsequent chemical modifications would be required to convert this product into the final target amine.

Another relevant MCR is the Passerini three-component reaction (3-CR) , which combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. beilstein-journals.org While it does not directly incorporate the benzylamine moiety, it demonstrates the potential of using furfuraldehyde as a key building block in convergent synthetic strategies. rsc.org

The application of furan-based platform molecules, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), in MCRs like the Biginelli reaction has also been explored, highlighting their versatility in constructing complex heterocyclic structures in a single step. researchgate.netrsc.org

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of FURFURYLAMINE, alpha-BENZYL-N-ETHYL- via reductive amination is highly dependent on the careful optimization of several reaction parameters. The goal is to maximize the yield of the desired product while minimizing side reactions, such as the reduction of furfural to furfuryl alcohol or over-alkylation. Key factors that are typically adjusted include the choice of catalyst, the reducing agent, temperature, and the solvent system. ontosight.airsc.org

Transition metal catalysts are frequently employed to facilitate the reduction step. ontosight.ai Catalysts based on palladium, platinum, and nickel have shown efficacy in similar reductive amination reactions. nih.govorganic-chemistry.org The choice of catalyst support, such as activated carbon or alumina, can also influence activity and selectivity. The concentration of the catalyst is another critical variable; increasing the catalyst loading can improve conversion rates, but may also lead to increased costs and potential side reactions if not properly controlled. researchgate.net

The selection of the reducing agent is pivotal. While catalytic hydrogenation using molecular hydrogen (H₂) is a common and atom-economical choice, chemical hydrides like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) offer alternative pathways, often under milder conditions. frontiersin.orgwikipedia.org The reactivity of the hydride must be matched to the reactivity of the iminium intermediate to prevent the undesired reduction of the initial aldehyde.

Reaction temperature and solvent polarity also play significant roles. ontosight.ainih.gov Optimal temperatures for reductive amination typically range from ambient temperature to around 100°C. ontosight.ai The solvent must be capable of dissolving the reactants and intermediates without interfering with the reaction. Alcohols like methanol and ethanol are common choices, though greener alternatives are actively being explored. nih.gov

Below is an interactive data table summarizing the typical parameters investigated for optimizing the synthesis of tertiary amines via reductive amination.

| Parameter | Condition | Typical Range/Options | Effect on Yield/Selectivity |

|---|---|---|---|

| Catalyst | Palladium on Carbon (Pd/C) | 1-10 mol% | Generally high activity for C=N bond reduction; can sometimes reduce aromatic rings at higher pressures/temperatures. |

| Catalyst | Raney Nickel | 5-20 wt% | Cost-effective and active, but may require higher temperatures and pressures. Can be pyrophoric. |

| Catalyst | Rhodium on Alumina (Rh/Al₂O₃) | 0.5-5 mol% | Highly active under mild conditions, often showing excellent selectivity for the desired amine. rsc.org |

| Catalyst | Platinum on Carbon (Pt/C) | 1-5 mol% | Effective catalyst, though sometimes less selective than palladium or rhodium, potentially leading to over-hydrogenation. nih.gov |

| Reducing Agent | Hydrogen Gas (H₂) | 1-50 bar | Green reductant, byproduct is water. Requires specialized pressure equipment. |

| Reducing Agent | Sodium Borohydride (NaBH₄) | 1.0-2.0 equiv. | Mild reducing agent, but can reduce aldehydes if conditions are not controlled (e.g., low pH). |

| Temperature | Reaction Temperature | 20 - 100 °C | Higher temperatures increase reaction rate but may decrease selectivity and lead to byproduct formation. ontosight.ai |

| Solvent | Solvent System | Methanol, Ethanol, THF, Toluene | Solvent polarity can affect reaction rates and the stability of intermediates. Methanol often gives good results. researchgate.net |

Green Chemistry Principles in Synthesis of FURFURYLAMINE, alpha-BENZYL-N-ETHYL-

The application of green chemistry principles to the synthesis of FURFURYLAMINE, alpha-BENZYL-N-ETHYL- is critical for developing sustainable chemical processes. This involves the use of environmentally benign solvents, maximizing atom economy, minimizing waste, and designing safer, more efficient catalysts.

Solvent-Free or Aqueous Reaction Media

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs). For the synthesis of FURFURYLAMINE, alpha-BENZYL-N-ETHYL-, performing the reductive amination under solvent-free conditions is a highly attractive option. tandfonline.comresearchgate.net This approach not only reduces environmental impact but can also simplify product purification and increase reactor throughput. Several studies have demonstrated the feasibility of solvent-free reductive aminations, often requiring only a catalyst and the neat reactants. researchgate.netresearchgate.net

Alternatively, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The reductive amination of furfural has been successfully carried out in aqueous media. rsc.org Utilizing an aqueous system for the synthesis of the target compound could offer significant environmental benefits, although challenges related to the solubility of the non-polar reactants may need to be addressed, potentially through the use of surfactants or co-solvents.

Atom Economy and Waste Minimization Strategies

C₅H₄O₂ (Furfural) + C₁₅H₁₇N (N-ethyl-1-phenylmethanamine) + H₂ → C₂₀H₂₃NO (Product) + H₂O

The only byproduct is water, making this a highly efficient transformation from an atom economy perspective. rsc.org This contrasts sharply with classical, multi-step synthetic routes that often involve protecting groups or stoichiometric reagents, generating significant amounts of waste. rsc.org Waste minimization is further achieved by using catalytic rather than stoichiometric reducing agents, as catalysts are used in small quantities and can often be recycled. wikipedia.org

The theoretical atom economy can be calculated as follows:

Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100

Molecular Mass of C₂₀H₂₃NO = 293.41 g/mol

Molecular Mass of C₅H₄O₂ = 96.08 g/mol

Molecular Mass of C₁₅H₁₇N = 211.30 g/mol

Molecular Mass of H₂ = 2.02 g/mol

Atom Economy = (293.41 / (96.08 + 211.30 + 2.02)) x 100 = (293.41 / 309.40) x 100 ≈ 94.8%

This high percentage underscores the efficiency of the direct reductive amination approach.

Catalyst Design for Sustainability

Sustainable catalyst design focuses on creating catalysts that are efficient, selective, long-lasting, and environmentally benign. For the synthesis of FURFURYLAMINE, alpha-BENZYL-N-ETHYL-, this involves moving away from catalysts based on expensive and scarce precious metals towards those utilizing more abundant, earth-abundant metals like nickel, cobalt, or iron. nih.gov

Furthermore, research into metal-free organocatalysis presents another avenue for sustainable synthesis. tandfonline.com Catalysts like thiamine (B1217682) hydrochloride have been shown to promote reductive aminations under green, solvent-free conditions. tandfonline.com These catalysts avoid the issues of heavy metal contamination and toxicity, offering a promising direction for future synthetic methodologies.

Elucidation of Chemical Reactivity and Reaction Mechanisms of Furfurylamine, Alpha Benzyl N Ethyl

Nucleophilic Character of the Amine Moiety

The secondary amine group, characterized by the nitrogen atom bonded to an ethyl group and the alpha-benzyl furfuryl substituent, is a key center of reactivity. The presence of an unshared electron pair on the nitrogen atom allows it to act as a nucleophile, readily attacking electron-deficient centers. byjus.com

Investigation of Alkylation and Acylation Pathways

Alkylation: As a typical secondary amine, FURFURYLAMINE (B118560), alpha-BENZYL-N-ETHYL- undergoes N-alkylation when treated with alkyl halides. This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. ucalgary.cawikipedia.org The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. ucalgary.ca This initial reaction forms a tertiary ammonium (B1175870) salt, which is then deprotonated by a base (often excess amine) to yield the neutral tertiary amine product. youtube.com However, these reactions can be difficult to control, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to potential overalkylation and the formation of a quaternary ammonium salt. masterorganicchemistry.comlibretexts.org

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides results in the formation of an N,N-disubstituted amide. This nucleophilic acyl substitution is a rapid and high-yield reaction. byjus.comlibretexts.org The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to form the stable amide product. chemguide.co.uk A base like pyridine (B92270) is often added to neutralize the HCl generated during the reaction. byjus.com

| Reaction Type | Reagent Example | Product Class | Mechanism |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine | SN2 |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | N,N-Disubstituted Amide | Nucleophilic Acyl Substitution |

Reactions with Carbonyl Compounds: Imine and Enamine Formation

The reaction of FURFURYLAMINE, alpha-BENZYL-N-ETHYL- with aldehydes or ketones is a classic example of nucleophilic addition to a carbonyl group. As a secondary amine, it reacts with carbonyl compounds under mildly acidic conditions (ideal pH ~4.5) to form enamines. jove.comorganicchemistrytutor.com

The mechanism for enamine formation is a multi-step, reversible process: libretexts.org

Nucleophilic Attack: The lone pair of the secondary amine nitrogen attacks the electrophilic carbonyl carbon. jove.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. jove.com

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The lone pair on the nitrogen helps to push out the water molecule, forming a positively charged iminium ion.

Deprotonation: Since the nitrogen lacks a proton to be removed, a proton is abstracted from an adjacent carbon (the α-carbon of the original carbonyl compound) by a base (e.g., a water molecule or another amine molecule). This step forms the C=C double bond of the enamine and neutralizes the nitrogen. jove.comorganicchemistrytutor.comyoutube.com

This reaction is distinct from the reaction of primary amines, which form imines. organicchemistrytutor.com The entire process is reversible, and the enamine can be hydrolyzed back to the original amine and carbonyl compound with aqueous acid. libretexts.orgmasterorganicchemistry.com

| Reactant 1 | Reactant 2 (Example) | Product Class | Key Intermediate |

|---|---|---|---|

| FURFURYLAMINE, alpha-BENZYL-N-ETHYL- | Ketone (e.g., Cyclohexanone) | Enamine | Iminium Ion |

Reactivity of the Furan (B31954) Ring System

The furan ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene (B151609), making it more reactive. This heightened reactivity allows it to participate in a range of reactions not typically observed for more stable aromatic systems.

Electrophilic Aromatic Substitution Patterns

The furan ring is highly activated towards electrophilic aromatic substitution due to the electron-donating effect of the oxygen heteroatom. Substitution occurs preferentially at the C2 (α) position, as the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate from attack at the C3 (β) position. pearson.compearson.comquora.com

In FURFURYLAMINE, alpha-BENZYL-N-ETHYL-, the C2 position is already substituted. Therefore, subsequent electrophilic attacks are directed to the other, unsubstituted α-position, C5. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to yield the 5-substituted derivative. Due to the high reactivity of the furan ring, these substitutions can often be carried out under milder conditions than those required for benzene. pearson.com

| Reaction | Typical Reagent | Expected Position of Substitution |

|---|---|---|

| Bromination | Br₂ in dioxane | C5 |

| Nitration | HNO₃/Acetic Anhydride (B1165640) | C5 |

| Friedel-Crafts Acylation | Acyl Chloride/Lewis Acid (e.g., BF₃) | C5 |

Ring-Opening and Cycloaddition Reactions

The reduced aromatic character of furan makes it susceptible to reactions that disrupt the ring system.

Ring-Opening: Under strong acidic conditions, the furan ring can undergo cleavage. rsc.orgresearchgate.netnih.gov The reaction is initiated by protonation of the ring, typically at the C2 position, followed by nucleophilic attack by a solvent like water. acs.org This leads to the formation of unstable intermediates that ultimately rearrange to form 1,4-dicarbonyl compounds. mdpi.com The specific substituents on the furan ring can significantly influence the reaction pathway and the products formed. rsc.orgresearchgate.net

Cycloaddition: Furan can act as a diene in [4+2] Diels-Alder cycloaddition reactions, particularly with electron-poor dienophiles like maleimides. mdpi.comrsc.org The reactivity of the furan diene is enhanced by electron-donating substituents. rsc.org The reaction typically forms an oxabicyclic adduct (an oxanorbornene derivative). mdpi.com These reactions are often reversible, and the stereochemical outcome (endo vs. exo) can be subject to kinetic or thermodynamic control. acs.org

Stability and Reactivity under Reductive and Oxidative Conditions

Reductive Conditions: The furan ring can be fully hydrogenated to a tetrahydrofuran (B95107) (THF) ring. rsc.org This is typically achieved using catalytic hydrogenation with catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). mdpi.comgoogle.com The reaction proceeds sequentially, first forming dihydrofuran intermediates before complete saturation. rsc.orgresearchgate.net In some cases, ring-opening can compete with hydrogenation, leading to the formation of diols, with reaction conditions influencing the product selectivity. rsc.orggoogle.com

Oxidative Conditions: The furan ring is sensitive to various oxidizing agents. organicreactions.orgthieme-connect.com Atmospheric oxidation, for instance, can be initiated by hydroxyl radicals, leading to ring-opening and the formation of unsaturated 1,4-dicarbonyl compounds. acs.org Chemical oxidation can also lead to ring cleavage. For example, oxidation with reagents like Mn(III)/Co(II) can open the ring to produce 1,4-dicarbonyl moieties via an endoperoxide intermediate. rsc.org The vapor-phase catalytic oxidation of furans over vanadium-based catalysts can yield maleic acid. researchgate.net The presence of substituents on the ring can affect the reaction rate and product distribution. researchgate.net

Table of Compounds

| Compound Name | Role/Type |

|---|---|

| FURFURYLAMINE, alpha-BENZYL-N-ETHYL- | Subject Compound |

| Alkyl Halide | Reagent |

| Tertiary Amine | Product Class |

| Quaternary Ammonium Salt | Product Class |

| Acyl Chloride | Reagent |

| Acid Anhydride | Reagent |

| N,N-Disubstituted Amide | Product Class |

| Pyridine | Base/Catalyst |

| Aldehyde | Reagent |

| Ketone | Reagent |

| Enamine | Product Class |

| Carbinolamine | Intermediate |

| Iminium Ion | Intermediate |

| Imine | Product Class |

| Furan | Core Structure |

| Benzene | Comparison Compound |

| Maleimide | Reagent (Dienophile) |

| Oxanorbornene | Product Class |

| 1,4-Dicarbonyl Compound | Product Class |

| Tetrahydrofuran (THF) | Product Class |

| Dihydrofuran | Intermediate |

| Maleic Acid | Product |

Stereochemical Dynamics and Stereoselective Transformations

Epimerization Studies at the Stereogenic Center

No studies detailing the epimerization at the stereogenic alpha-carbon of FURFURYLAMINE, alpha-BENZYL-N-ETHYL- have been found in the current body of scientific literature. Such studies would be crucial for understanding the stereochemical stability of the compound under various conditions.

Diastereoselective and Enantioselective Transformations

There is no available research on the diastereoselective or enantioselective transformations involving FURFURYLAMINE, alpha-BENZYL-N-ETHYL-. The development of stereoselective synthetic routes to access specific stereoisomers of this compound remains an open area of investigation.

Mechanistic Investigations

Kinetic Studies of Key Reaction Steps

Kinetic data for any reaction involving FURFURYLAMINE, alpha-BENZYL-N-ETHYL- are absent from published research. Kinetic studies are essential for elucidating reaction mechanisms and optimizing reaction conditions.

Identification of Reaction Intermediates

No reaction intermediates have been isolated or spectroscopically identified in reactions involving FURFURYLAMINE, alpha-BENZYL-N-ETHYL-. The identification of such intermediates is fundamental to confirming proposed reaction pathways.

Advanced Spectroscopic Characterization and Structural Elucidation of Furfurylamine, Alpha Benzyl N Ethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule with the complexity of FURFURYLAMINE (B118560), alpha-BENZYL-N-ETHYL-, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.

1H and 13C NMR for Core Structural Assignment

The ¹H NMR spectrum would provide information on the chemical environment and connectivity of the hydrogen atoms. The expected signals would include multiplets for the aromatic protons of the benzyl (B1604629) group, characteristic signals for the furan (B31954) ring protons, and signals for the ethyl and benzyl methylene (B1212753) and methine protons. The integration of these signals would confirm the number of protons in each environment.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the aromatic carbons, the furan ring carbons, and the aliphatic carbons of the ethyl and benzyl groups. The chemical shifts of these signals would be indicative of their electronic environment.

Hypothetical Data Table for ¹H and ¹³C NMR Chemical Shifts:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | Triplet | ~15 |

| Ethyl-CH₂ | Quartet | ~45 |

| Benzyl-CH₂ | Multiplet | ~40 |

| α-CH | Multiplet | ~60 |

| Furan-H3 | Multiplet | ~110 |

| Furan-H4 | Multiplet | ~105 |

| Furan-H5 | Multiplet | ~142 |

| Furan-C2 | - | ~155 |

| Benzyl-C (ipso) | - | ~140 |

| Benzyl-C (ortho) | Multiplet | ~129 |

| Benzyl-C (meta) | Multiplet | ~128 |

| Benzyl-C (para) | Multiplet | ~126 |

Note: The above data is predictive and not based on experimental results.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

To establish the precise connectivity of the atoms, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the spin systems within the ethyl, benzyl, and furfuryl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different fragments of the molecule, for instance, showing the correlation between the α-proton and the carbons of the furan and benzyl groups.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. They would be vital for determining the stereochemistry at the chiral center (the α-carbon).

Solid-State NMR for Complex Structures

In cases where the compound might exist as a crystalline solid or in a complex matrix, solid-state NMR (ssNMR) could provide valuable structural information. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would enhance the signal of the less abundant ¹³C and ¹⁵N nuclei. ssNMR can provide insights into the molecular conformation and packing in the solid state.

High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Determination for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to deduce the precise molecular formula. For FURFURYLAMINE, alpha-BENZYL-N-ETHYL- (C₁₄H₁₇NO), the expected exact mass would be calculated and compared with the experimentally determined value. A close match would provide strong evidence for the proposed molecular formula.

Hypothetical HRMS Data Table:

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 216.1383 | Not Available |

| [M+Na]⁺ | 238.1202 | Not Available |

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the mass spectrum of FURFURYLAMINE, alpha-BENZYL-N-ETHYL-, the fragmentation pattern provides critical information for its structural elucidation. The fragmentation of aliphatic amines is typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

The most probable fragmentation pathways for FURFURYLAMINE, alpha-BENZYL-N-ETHYL- would involve the cleavage of the bonds alpha to the nitrogen atom, as this leads to the formation of stable carbocations or resonance-stabilized ions. The largest group attached to the α-carbon is preferentially lost. miamioh.edu

Key predicted fragmentation patterns include:

Loss of a benzyl radical (C₆H₅CH₂•): This would result from the cleavage of the bond between the benzylic carbon and the chiral center, leading to a resonance-stabilized furfuryl-N-ethylaminium ion.

Loss of a furfuryl radical (C₄H₃OCH₂•): Cleavage of the bond between the furfuryl group and the chiral center would generate a resonance-stabilized benzyl-N-ethylaminium ion.

Loss of an ethyl radical (CH₃CH₂•): This would arise from the cleavage of the bond between the nitrogen and the ethyl group.

The relative abundance of the resulting fragment ions in the mass spectrum would depend on their stability. The formation of more stable ions is generally more favorable. chemguide.co.uk

Table 1: Predicted Key Mass Spectrometry Fragments for FURFURYLAMINE, alpha-BENZYL-N-ETHYL-

| Fragment Ion Structure | Predicted m/z | Fragmentation Pathway |

| [M - C₇H₇]⁺ | 124 | α-cleavage with loss of the benzyl radical |

| [M - C₅H₅O]⁺ | 146 | α-cleavage with loss of the furfuryl radical |

| [M - C₂H₅]⁺ | 186 | Cleavage of the N-ethyl bond |

| [C₇H₇]⁺ (Tropylium ion) | 91 | Cleavage producing the benzyl cation |

| [C₅H₅O]⁺ (Furfuryl cation) | 81 | Cleavage producing the furfuryl cation |

Note: The m/z values are predicted based on the chemical structure and common fragmentation patterns of similar amines.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The IR spectrum of FURFURYLAMINE, alpha-BENZYL-N-ETHYL- is expected to exhibit several characteristic absorption bands that confirm its structure. As a secondary amine, a key feature would be the N-H stretching vibration. Aromatic rings and the furan moiety will also show distinct absorption peaks.

Table 2: Predicted Characteristic Infrared Absorption Bands for FURFURYLAMINE, alpha-BENZYL-N-ETHYL-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300–3500 | Weak-Medium |

| Aromatic C-H | Stretch | 3000–3100 | Medium |

| Aliphatic C-H | Stretch | 2850–2960 | Medium |

| Aromatic C=C | Stretch | 1450–1600 | Medium |

| Furan Ring (C-O-C) | Asymmetric Stretch | 1050–1250 | Strong |

| C-N | Stretch | 1020–1250 | Medium |

| Aromatic C-H | Out-of-plane Bending | 690–900 | Strong |

Note: The predicted wavenumber ranges are based on standard IR correlation tables for the respective functional groups.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the enantiomeric excess and absolute configuration of chiral compounds like FURFURYLAMINE, alpha-BENZYL-N-ETHYL-.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. Enantiomers will produce mirror-image CD spectra. nih.gov For a non-racemic mixture, the magnitude of the CD signal is directly proportional to the enantiomeric excess (ee). nih.govmdpi.com

A protocol for the rapid determination of the absolute configuration and enantiomeric excess of α-chiral primary amines has been developed, and similar principles can be applied to secondary amines. nih.gov This often involves creating a derivative or a complex that exhibits a CD signal in a convenient spectral region. nih.gov By comparing the CD spectrum of an unknown sample to that of a pure enantiomer, the enantiomeric excess can be accurately determined. The technique is highly sensitive and can be used with small sample quantities. nih.gov

Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. usp.org The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration). The specific rotation, [α], is a standardized measure of this property. chegg.com

For FURFURYLAMINE, alpha-BENZYL-N-ETHYL-, one enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)) by an equal amount. A racemic mixture, containing equal amounts of both enantiomers, will be optically inactive. The optical purity of a sample can be calculated by comparing its observed specific rotation to the specific rotation of the pure enantiomer. chegg.com

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, from which the precise arrangement of atoms in the molecule can be determined. ed.ac.uk

For an enantiopure sample of FURFURYLAMINE, alpha-BENZYL-N-ETHYL- that forms suitable single crystals, X-ray crystallography can unambiguously establish the absolute configuration (R or S) at the chiral center. nih.govresearchgate.net The determination of the absolute structure is typically achieved through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. nih.govsoton.ac.uk A Flack parameter close to zero for a given enantiomeric model confirms the correct absolute configuration. nih.gov

Computational Chemistry and Theoretical Investigations of Furfurylamine, Alpha Benzyl N Ethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, primarily Density Functional Theory (DFT), are used to predict a molecule's geometry, electronic environment, and spectroscopic characteristics.

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For FURFURYLAMINE (B118560), alpha-BENZYL-N-ETHYL-, this would involve using a computational chemistry software package to find the minimum energy structure. A common and effective approach is to employ DFT with a functional like B3LYP and a basis set such as 6-31G(d) or larger to accurately model the molecule's geometry.

Once the optimized geometry is obtained, a detailed electronic structure analysis can be performed. This includes examining the distribution of electrons, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential surface. These analyses provide insights into the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and accepting capabilities, respectively.

Illustrative Data Table for Optimized Geometry Parameters This table presents hypothetical optimized geometric parameters for FURFURYLAMINE, alpha-BENZYL-N-ETHYL-, as would be obtained from a DFT calculation. These values are for illustrative purposes only.

| Parameter | Value |

| C-N Bond Length (amine) | 1.47 Å |

| C-O Bond Length (furan) | 1.36 Å |

| C-N-C Bond Angle | 112° |

| Dihedral Angle (furan-benzyl) | Variable (see conformational analysis) |

Due to the presence of several single bonds, FURFURYLAMINE, alpha-BENZYL-N-ETHYL- can exist in multiple spatial arrangements or conformations. A thorough conformational analysis is crucial to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting structure. The results are often visualized as a potential energy surface (PES), which maps the energy as a function of one or more dihedral angles.

For a molecule of this complexity, several low-energy conformers would be expected. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is essential for accurately predicting macroscopic properties. A study on the structurally related N-benzyl-N-(furan-2-ylmethyl)acetamide revealed the presence of multiple stable conformations due to hindered rotation around the amide bond, a feature that would be analogous to the rotational dynamics around the nitrogen atom in FURFURYLAMINE, alpha-BENZYL-N-ETHYL-. mit.eduq-chem.com

Illustrative Data Table for Relative Energies of Conformers This table illustrates the kind of data that would be generated from a conformational analysis, showing the relative energies of different hypothetical conformers.

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| 1 | 60 | 180 | 0.00 |

| 2 | -60 | 180 | 0.15 |

| 3 | 180 | 60 | 1.20 |

| 4 | 180 | -60 | 1.25 |

Computational methods can predict various spectroscopic parameters with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts. By calculating the chemical shifts for the most stable conformers and averaging them based on their Boltzmann populations, a theoretical NMR spectrum can be generated that can be directly compared with experimental data. For similar furan-containing molecules, DFT calculations have shown good agreement with experimental ¹H and ¹³C NMR spectra. mit.eduq-chem.com

IR Frequencies: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The resulting theoretical IR spectrum can be a valuable tool for identifying characteristic functional group vibrations.

Illustrative Data Table for Predicted Spectroscopic Data This table provides an example of predicted spectroscopic data that could be generated for FURFURYLAMINE, alpha-BENZYL-N-ETHYL-.

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (CH-N) | 4.1 ppm |

| ¹³C NMR Chemical Shift (CH-N) | 60.2 ppm |

| IR Frequency (C-N stretch) | 1150 cm⁻¹ |

| IR Frequency (C-O-C stretch, furan) | 1080 cm⁻¹ |

Reaction Mechanism Modeling

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and energy barriers that govern reaction rates.

To model a potential synthesis of FURFURYLAMINE, alpha-BENZYL-N-ETHYL-, such as the reductive amination of furfural (B47365) with N-ethyl-benzylamine, it is necessary to locate the transition state (TS) for each elementary step of the reaction. The TS is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the molecule as it transforms from reactant to product. Various algorithms are available to locate these structures.

Once the geometries of the reactants, products, and transition states are optimized, the activation energy (energy barrier) for the reaction can be calculated as the energy difference between the transition state and the reactants. This information is critical for understanding the feasibility and kinetics of a proposed reaction pathway.

Illustrative Data Table for Calculated Reaction Energy Profile This table shows a hypothetical energy profile for a key step in the synthesis of FURFURYLAMINE, alpha-BENZYL-N-ETHYL-, illustrating the kind of data obtained from reaction mechanism modeling.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

Reactions are typically carried out in a solvent, and the interactions between the solute and solvent molecules can significantly influence the reaction pathway and energetics. Solvation effects can be modeled computationally using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which represent the solvent as a continuous medium with a specific dielectric constant.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can provide a good balance between accuracy and computational cost. By performing geometry optimizations and energy calculations with a PCM, it is possible to assess how the solvent stabilizes or destabilizes the reactants, transition states, and products, thereby providing a more realistic picture of the reaction in solution.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the conformational flexibility and dynamic behavior of molecules over time. By simulating the atomic movements of a molecule, researchers can gain insights into its preferred shapes, the energy barriers between different conformations, and how it might interact with its environment.

Theoretical calculations on furfurylamine have identified two main conformers: gauche and syn. mdpi.com In the gauche conformation, the C-N bond is rotated out of the plane of the furan (B31954) ring, while in the syn conformation, the C-N bond is aligned with the C-C double bond of the ring. mdpi.com Computational studies, such as those using G3 level calculations, have shown that the gauche conformer is predominant in the gas phase. mdpi.com

Below is a data table summarizing the calculated Boltzmann relative populations of the gauche and syn conformers for furfurylamine and a related compound, 5-methylfurfurylamine, in the gas phase. mdpi.com This data illustrates the type of conformational analysis that would be critical in a full MD simulation of FURFURYLAMINE, alpha-BENZYL-N-ETHYL-.

| Compound | Conformer | CCCN Torsion Angle (φ) | Boltzmann Relative Population (Gas Phase, 298 K) |

| Furfurylamine | gauche | 114(1)° | 75.7% |

| syn | 0° | 24.3% | |

| 5-Methylfurfurylamine | gauche | - | 77.0% |

| syn | - | 23.0% |

In Silico Design of Derivatives and Analogues

In silico drug design utilizes computational methods to identify and optimize new drug candidates. This approach can significantly accelerate the drug discovery process by predicting the biological activity of novel compounds before they are synthesized. The design of derivatives and analogues of FURFURYLAMINE, alpha-BENZYL-N-ETHYL- would likely focus on modifying its core scaffolds—the furan ring, the benzyl (B1604629) group, and the N-ethyl moiety—to enhance desired pharmacological properties.

The furan scaffold is a common feature in many biologically active compounds and is known to interact with a variety of biological targets. researchgate.net The design of new analogues could involve the introduction of various substituents onto the furan ring to modulate properties such as binding affinity, selectivity, and metabolic stability.

Similarly, the N-benzyl group is a crucial component in many pharmacologically active molecules. Structure-activity relationship (SAR) studies on related N-benzyl compounds, such as N-benzyl phenethylamines, have shown that substitutions on the benzyl ring can dramatically influence biological activity. For instance, the introduction of methoxy (B1213986) or hydroxyl groups can alter receptor binding affinity and functional activity. nih.gov

The general strategies for the in silico design of derivatives of FURFURYLAMINE, alpha-BENZYL-N-ETHYL- would include:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity.

Molecular Docking: Simulating the binding of designed analogues to the active site of a target protein to predict binding affinity and mode.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the chemical structure of a series of compounds to their biological activity.

The following table outlines potential modifications to the core structure of FURFURYLAMINE, alpha-BENZYL-N-ETHYL- and the rationale behind these changes in the context of in silico drug design.

| Structural Moiety | Potential Modifications | Rationale for Design |

| Furan Ring | Introduction of small alkyl or halogen substituents. | To explore steric and electronic effects on target binding and to potentially block metabolic pathways. |

| Benzyl Group | Addition of electron-donating or electron-withdrawing groups at various positions (ortho, meta, para). | To modulate electronic properties and influence interactions with the target, such as pi-pi stacking or hydrogen bonding. |

| N-Ethyl Group | Replacement with other small alkyl groups (e.g., methyl, propyl) or incorporation into a cyclic system. | To investigate the impact of steric bulk on binding affinity and selectivity. |

Through such in silico approaches, novel derivatives of FURFURYLAMINE, alpha-BENZYL-N-ETHYL- could be designed with potentially improved therapeutic profiles. These computational predictions would then guide the synthesis and experimental evaluation of the most promising candidates.

Synthesis and Characterization of Furfurylamine, Alpha Benzyl N Ethyl Derivatives and Analogues

Systematic Structural Modifications

Systematic structural modification involves the targeted alteration of specific parts of the lead compound to create a library of related molecules. For FURFURYLAMINE (B118560), alpha-BENZYL-N-ETHYL-, this approach focuses on its three primary components.

The furan (B31954) ring is a crucial component of the molecule, and its replacement with other five-membered heterocyclic rings can significantly impact the compound's properties. The synthesis of such analogues often starts from the corresponding heterocyclic aldehydes, following established synthetic pathways like reductive amination.

Thiophene (B33073) and Pyrrole Analogues: The furan ring can be replaced by isosteric analogues such as thiophene and pyrrole. The synthesis would involve reacting 2-thiophenecarboxaldehyde or a suitably protected 2-pyrrolecarboxaldehyde with benzylamine (B48309), followed by reduction to the secondary amine and subsequent N-ethylation.

Substituted Furan Rings: Introducing substituents on the furan ring, particularly at the 5-position, is another common modification strategy. ijsrst.com This can be achieved by starting with substituted furfurals, such as 5-methylfurfural (B50972) or 5-bromofurfural, which are readily available. researchgate.net The subsequent synthetic steps would mirror those for the unsubstituted parent compound. Research on related furan-containing compounds has demonstrated the feasibility of synthesizing derivatives from various substituted furan-2-carbaldehydes. nih.gov

Table 1: Synthesis of Furfuryl Moiety Analogues via Reductive Amination

| Entry | Heterocyclic Aldehyde | Resulting Moiety | Rationale |

| 1 | 2-Thiophenecarboxaldehyde | Thien-2-yl | Bioisosteric replacement of oxygen with sulfur. |

| 2 | N-Boc-2-Pyrrolecarboxaldehyde | Pyrrol-2-yl | Introduction of a hydrogen-bond donor/acceptor. |

| 3 | 5-Methylfurfural | 5-Methylfuran-2-yl | Addition of a small lipophilic group. researchgate.net |

| 4 | Benzofuran-2-carbaldehyde | Benzofuran-2-yl | Annulation with a benzene (B151609) ring to increase rigidity and size. nih.gov |

Altering the electronic and steric properties of the benzyl (B1604629) group can be achieved by introducing various substituents onto the phenyl ring. These modifications can influence the molecule's interaction with biological targets and its metabolic stability. The synthesis of these analogues typically involves the reductive amination of furfurylamine or its N-ethyl derivative with a substituted benzaldehyde (B42025). nih.govgoogle.com

Para-Substituted Analogues: Introducing substituents at the para-position (4-position) of the phenyl ring is a common strategy. Halogens (F, Cl, Br), alkyl groups (e.g., methyl), and alkoxy groups (e.g., methoxy) are frequently used. The synthesis starts with the corresponding 4-substituted benzaldehyde, which reacts with N-ethylfurfurylamine in the presence of a reducing agent like sodium borohydride (B1222165). nih.gov

Other Substitution Patterns: Ortho- and meta-substituted analogues can also be synthesized to explore the steric requirements of potential binding sites. For instance, N-(2-methoxy)benzyl substitution has been shown to dramatically improve the binding affinity in related phenethylamine (B48288) compounds. nih.gov

Polycyclic and Heteroaromatic Analogues: The phenyl ring can be replaced with other aromatic systems, such as naphthyl or pyridyl, to expand the structural diversity. For example, coupling with 4-pyridyl bromides has been achieved in related systems using advanced catalytic methods. nih.gov

Table 2: Examples of Benzyl Group Modifications

| Derivative Name | Benzyl Moiety | Synthetic Precursor (Aldehyde) | Rationale for Modification |

| N-Ethyl-1-(furan-2-yl)-2-(4-chlorophenyl)ethanamine | 4-Chlorobenzyl | 4-Chlorobenzaldehyde | Introduce halogen bond donor, alter electronics. nih.gov |

| N-Ethyl-1-(furan-2-yl)-2-(4-methoxyphenyl)ethanamine | 4-Methoxybenzyl | 4-Methoxybenzaldehyde | Introduce hydrogen bond acceptor, increase polarity. google.com |

| N-Ethyl-1-(furan-2-yl)-2-(naphthalen-2-yl)ethanamine | 2-Naphthylmethyl | 2-Naphthaldehyde | Increase surface area and lipophilicity. |

| N-Ethyl-1-(furan-2-yl)-2-(pyridin-4-yl)ethanamine | 4-Pyridylmethyl | 4-Pyridinecarboxaldehyde | Introduce a basic nitrogen for potential salt formation. nih.gov |

The tertiary amine is a key functional group that can be modified to modulate basicity, polarity, and steric bulk. These alterations can be achieved either by starting with different primary amines in the initial reductive amination step or by post-synthesis modification of a secondary amine intermediate.

Varying N-Alkyl Substituents: The N-ethyl group can be replaced with other alkyl groups, such as methyl, propyl, or isopropyl. ontosight.ainih.gov For example, the synthesis of the N-methyl analogue involves the reaction of furfurylamine with benzyl chloride and methylamine (B109427). ontosight.ai Alternatively, a secondary amine intermediate (alpha-benzylfurfurylamine) can be alkylated with different alkyl halides. researchgate.net

Introduction of Functionalized Chains: The N-alkyl group can incorporate other functionalities, such as hydroxyl or ether groups, to enhance solubility or introduce new interaction points.

Cyclic Amine Analogues: The N-ethyl group and the nitrogen atom can be incorporated into a cyclic structure, such as a piperidine (B6355638) or morpholine (B109124) ring. This is a common strategy to constrain the conformation of the side chain. The synthesis of such compounds can be achieved through multi-step sequences involving the construction of the heterocyclic ring. chemrxiv.org

Secondary Amine and Acyl Derivatives: The parent secondary amine (where the N-substituent is hydrogen) is a direct precursor and an important analogue. This secondary amine can be further derivatized, for instance, by acylation to form amides (e.g., N-acetyl or N-benzoyl derivatives), which significantly alters the basicity of the nitrogen atom. derpharmachemica.comresearchgate.net

Table 3: Modifications of the Amine Functionality

| Analogue Type | N-Substituent(s) | General Synthetic Approach | Change in Property |

| Secondary Amine | H, Benzyl, Furfurylmethyl | Reductive amination of furfural (B47365) with benzylamine | Increased H-bond donor capacity |

| N-Methyl Analogue | Methyl, Benzyl, Furfurylmethyl | Reductive amination using methylamine ontosight.ai | Reduced steric bulk vs. ethyl |

| N-Propyl Analogue | Propyl, Benzyl, Furfurylmethyl | N-Alkylation of secondary amine with propyl iodide researchgate.net | Increased lipophilicity |

| N-Acetyl Analogue | Acetyl, Benzyl, Furfurylmethyl | Acylation of secondary amine with acetic anhydride (B1165640) | Removal of basicity, H-bond acceptor |

Stereoisomer Synthesis and Resolution

The alpha-carbon of FURFURYLAMINE, alpha-BENZYL-N-ETHYL- is a stereocenter, meaning the compound exists as a pair of enantiomers ((R) and (S)). The synthesis and separation of these stereoisomers are critical, as they often exhibit different biological activities.

Asymmetric synthesis aims to produce a single enantiomer or diastereomer directly, avoiding the need for resolution.

Use of Chiral Auxiliaries: A common strategy involves attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a key reaction. For structures similar to the target compound, chiral 1-phenylethylamine (B125046) (α-PEA) itself is a privileged chiral auxiliary. mdpi.com A synthetic route could involve a chiral auxiliary to guide the diastereoselective reduction of an imine intermediate.

Catalytic Asymmetric Synthesis: The development of chiral catalysts for the enantioselective synthesis of amines is a field of active research. For instance, Ni/photoredox dual catalysis has been used for the enantioselective cross-coupling of N-heterobenzylic trifluoroborate salts with aryl bromides, providing access to chiral N-benzylic heterocycles. nih.gov Similar strategies could be adapted for the asymmetric synthesis of the target molecule.

Substrate-Controlled Diastereoselective Synthesis: When modifying an already chiral molecule, the existing stereocenter can direct the formation of a new one. For example, in the synthesis of trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine was found to be completely diastereoselective in pyridine (B92270), yielding only the trans isomer. mdpi.com This highlights how reaction conditions can control stereochemical outcomes.

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Chiral resolving agents like tartaric acid, mandelic acid, or camphorsulfonic acid are commonly employed. mdpi.com Specifically, (R)-(+)-N-benzyl-1-phenylethylamine, a compound with a similar backbone to the target molecule, has been used effectively to resolve racemic acids, demonstrating the utility of this structural motif in chiral recognition. researchgate.netnih.gov

Enzymatic Resolution: Enzymes, particularly lipases, can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing the separation of the reacted and unreacted enantiomers. For example, immobilized lipase (B570770) (Novozym 435) has been used for the kinetic resolution of racemic 1-(furan-2-yl)ethanols and substituted 1-phenylethylamines. mdpi.comresearchgate.net This chemoenzymatic approach is attractive due to its high enantioselectivity and environmentally benign conditions.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. This technique provides baseline separation of enantiomers, allowing for the isolation of highly pure samples.

Structure-Reactivity Relationship Studies of FURFURYLAMINE, alpha-BENZYL-N-ETHYL- Derivatives and Analogues

The chemical reactivity of FURFURYLAMINE, alpha-BENZYL-N-ETHYL- and its analogues is intricately linked to their molecular structure. The interplay of electronic and steric effects introduced by the various substituents on the furfurylamine core dictates the course and rate of their chemical transformations. Understanding these relationships is crucial for predicting their behavior in different chemical environments and for designing novel synthetic pathways.

Correlating Structural Features with Chemical Transformations

The reactivity of the furan ring, the benzylic position, and the nitrogen atom in FURFURYLAMINE, alpha-BENZYL-N-ETHYL- are all influenced by the electronic nature of the substituents. The furan moiety, with its electron-rich aromatic system, is susceptible to electrophilic attack. However, the nature and position of substituents can either enhance or diminish this reactivity. For instance, electron-donating groups on the furan ring would be expected to increase its nucleophilicity, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups would have the opposite effect.

A key transformation for many furan-containing compounds is acid-catalyzed ring opening. The rate and facility of this reaction are highly dependent on the substituents present on the furan ring. rsc.org For instance, studies on related furan derivatives have shown that the presence of certain functional groups can significantly influence the reaction pathways and the stability of the furan ring. rsc.org